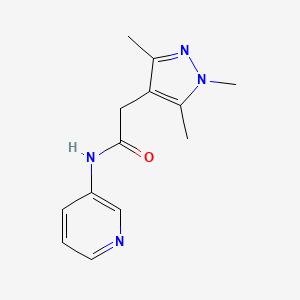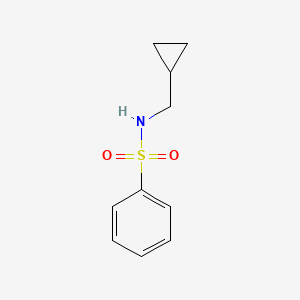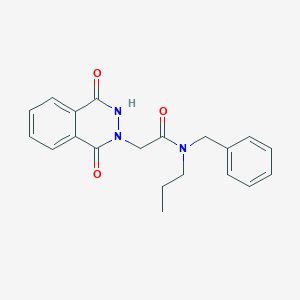
N-pyridin-2-yl-2,3-dihydro-1-benzofuran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyridin-2-yl-2,3-dihydro-1-benzofuran-5-carboxamide, also known as PBD-150, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the class of benzofuran derivatives and has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-pyridin-2-yl-2,3-dihydro-1-benzofuran-5-carboxamide is not fully understood. However, studies have shown that it inhibits the activity of tubulin, a protein that is involved in cell division. This inhibition leads to the disruption of the microtubule network, which is essential for the proper functioning of cells.
Biochemical and Physiological Effects:
N-pyridin-2-yl-2,3-dihydro-1-benzofuran-5-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, it has also been shown to have anti-inflammatory and anti-oxidant properties. Furthermore, it has been shown to have a neuroprotective effect and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-pyridin-2-yl-2,3-dihydro-1-benzofuran-5-carboxamide is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of N-pyridin-2-yl-2,3-dihydro-1-benzofuran-5-carboxamide is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-pyridin-2-yl-2,3-dihydro-1-benzofuran-5-carboxamide. One of the areas of interest is the development of new cancer therapies based on N-pyridin-2-yl-2,3-dihydro-1-benzofuran-5-carboxamide. Another area of interest is the investigation of its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-pyridin-2-yl-2,3-dihydro-1-benzofuran-5-carboxamide and to optimize its properties for use in various research fields.
Synthesis Methods
The synthesis of N-pyridin-2-yl-2,3-dihydro-1-benzofuran-5-carboxamide involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with pyridine-2-carboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with acetic anhydride to obtain the final product.
Scientific Research Applications
N-pyridin-2-yl-2,3-dihydro-1-benzofuran-5-carboxamide has been extensively studied for its potential applications in various research fields. One of the major areas of research is in the treatment of cancer. Studies have shown that N-pyridin-2-yl-2,3-dihydro-1-benzofuran-5-carboxamide has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
N-pyridin-2-yl-2,3-dihydro-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(16-13-3-1-2-7-15-13)11-4-5-12-10(9-11)6-8-18-12/h1-5,7,9H,6,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXEDIKALBZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-2-yl-2,3-dihydro-1-benzofuran-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)


![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B7538321.png)

![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B7538332.png)
![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7538337.png)
![3-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]-4-fluorobenzoic acid](/img/structure/B7538343.png)

![N~1~-{4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7538355.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7538362.png)
![N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B7538376.png)
![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)
